Cas no 2248346-68-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248346-68-9
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate
- EN300-6525688
-
- インチ: 1S/C19H11F3N2O5/c1-9-13-8-10(28-19(20,21)22)6-7-14(13)23-15(9)18(27)29-24-16(25)11-4-2-3-5-12(11)17(24)26/h2-8,23H,1H3
- InChIKey: JWHFAOZGHQYWAL-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC2=C(C=1)C(C)=C(C(=O)ON1C(C3C=CC=CC=3C1=O)=O)N2)(F)F
計算された属性
- せいみつぶんしりょう: 404.06200594g/mol
- どういたいしつりょう: 404.06200594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 676
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6525688-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate |
2248346-68-9 | 95.0% | 5.0g |
$4475.0 | 2025-03-13 | |
Enamine | EN300-6525688-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate |
2248346-68-9 | 95.0% | 2.5g |
$3025.0 | 2025-03-13 | |
Enamine | EN300-6525688-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate |
2248346-68-9 | 95.0% | 0.25g |
$1420.0 | 2025-03-13 | |
Enamine | EN300-6525688-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate |
2248346-68-9 | 95.0% | 1.0g |
$1543.0 | 2025-03-13 | |
Enamine | EN300-6525688-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate |
2248346-68-9 | 95.0% | 0.1g |
$1357.0 | 2025-03-13 | |
Enamine | EN300-6525688-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate |
2248346-68-9 | 95.0% | 0.5g |
$1482.0 | 2025-03-13 | |
Enamine | EN300-6525688-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate |
2248346-68-9 | 95.0% | 0.05g |
$1296.0 | 2025-03-13 | |
Enamine | EN300-6525688-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate |
2248346-68-9 | 95.0% | 10.0g |
$6635.0 | 2025-03-13 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylateに関する追加情報
Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate (CAS No. 2248346-68-9)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate (CAS No. 2248346-68-9) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the isoindole and indole moieties, make it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and relevance to current trends in drug discovery and sustainable chemistry.
In recent years, the demand for trifluoromethoxy-containing compounds has surged due to their enhanced metabolic stability and lipophilicity, which are critical for drug design. The presence of the 3-methyl-5-(trifluoromethoxy)-1H-indole group in this compound aligns with the growing focus on fluorinated pharmaceuticals, a hot topic in medicinal chemistry. Researchers are particularly interested in how such modifications improve binding affinity and pharmacokinetics, addressing challenges like drug resistance and bioavailability.
From a synthetic perspective, the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (phthalimide) fragment is a versatile building block. It is widely used in the development of small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs), which are groundbreaking in targeted protein degradation therapies. This compound’s dual functionality could bridge gaps in designing multi-targeted therapies, a trending approach in oncology and neurodegenerative disease research.
Environmental and regulatory considerations are also pivotal. The trifluoromethoxy group, while beneficial for bioactivity, raises questions about environmental persistence. This aligns with the broader discourse on green chemistry and the need for sustainable synthetic routes. Innovations in catalytic methods to incorporate such groups with minimal waste are gaining traction, making this compound a case study for eco-friendly optimization.
Analytical characterization of CAS No. 2248346-68-9 involves advanced techniques like NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are essential for verifying purity and structure, especially given the compound’s potential as a precursor in multi-step syntheses. The rise of AI-driven drug discovery has further amplified interest in such detailed datasets for training predictive models.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate represents a convergence of cutting-edge chemistry and contemporary research priorities. Its applications span from drug development to material science, reflecting the interdisciplinary nature of modern scientific inquiry. As the field evolves, this compound will likely remain a focal point for innovations addressing both efficacy and sustainability challenges.
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